Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate

Physicochemical properties Lipophilicity Solid-phase synthesis

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate (CAS 2676896-46-9, also referred to as N4-Cbz-cytosine acetic acid ethyl ester) is a synthetic intermediate in the class of N4-protected 2-oxopyrimidine acetic acid esters, with a molecular formula of C16H17N3O5 and a molecular weight of 331.32 g/mol. The compound features a benzyloxycarbonyl (Cbz)-protected exocyclic amine at the 4-position of a 2-oxopyrimidin-1(2H)-yl core, attached via an N1-acetic acid ethyl ester linker, and is supplied at a standard purity of 98%.

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
Cat. No. B13669776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22)
InChIKeyLENGERUNJBMNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate: Supplier-Grade Identification and Core Characteristics


Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate (CAS 2676896-46-9, also referred to as N4-Cbz-cytosine acetic acid ethyl ester) is a synthetic intermediate in the class of N4-protected 2-oxopyrimidine acetic acid esters, with a molecular formula of C16H17N3O5 and a molecular weight of 331.32 g/mol . The compound features a benzyloxycarbonyl (Cbz)-protected exocyclic amine at the 4-position of a 2-oxopyrimidin-1(2H)-yl core, attached via an N1-acetic acid ethyl ester linker, and is supplied at a standard purity of 98% . It serves primarily as a protected nucleobase building block for peptide nucleic acid (PNA) monomer synthesis, where the ethyl ester moiety provides controlled reactivity and the Cbz group ensures orthogonal protection during multi-step assembly [1].

Why Interchanging Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate with Closest Analogs Risks Synthetic Failure


Within the N4-protected 2-oxopyrimidine acetic acid derivative family, substitution of the ethyl ester or Cbz protecting group for a close analog can lead to significant differences in physicochemical properties, deprotection orthogonality, and synthetic step economy. The free acid analog (CAS 144564-95-4) exhibits a melting point of 272–274 °C and a lower predicted lipophilicity (Consensus Log P 0.58), whereas the ethyl ester (CAS 2676896-46-9, MW 331.32) is anticipated to have a lower melting point and higher log P, which directly impacts its solubility in organic media and its suitability for ester-based coupling reactions . The Boc-protected counterpart (CAS 172405-16-2, N4-Boc-cytosin-1-yl acetic acid, MW 269.25) requires acid-labile deprotection conditions (TFA) that are incompatible with acid-sensitive substrates, while the Cbz group on the target compound is removed by catalytic hydrogenolysis, enabling true orthogonal protection strategies . Furthermore, the established synthetic route to PNA monomers via t-butyl bromoacetate alkylation and subsequent acid hydrolysis involves an additional deprotection step to reach the free acid; the ethyl ester of the target compound can bypass this step, reducing the sequence by one synthetic transformation [1][2]. These differences make simple analog substitution unpredictable and potentially detrimental to reaction yield and purity.

Quantitative Comparator Evidence for Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate Differentiation


Ester vs. Acid: Physicochemical Property Differentiation for Solubility and Handling

The ethyl ester (target compound, CAS 2676896-46-9, MW 331.32) demonstrates a differentiated physicochemical profile compared to its free acid analog (CAS 144564-95-4, MW 303.27). The free acid has a measured melting point of 272–274 °C and a consensus Log P of 0.58 . The ethyl ester, with an additional ethyl group, is predicted to have a lower melting point and a higher Log P by approximately 0.5–0.8 log units (calculated increment for the ethyl ester moiety), translating to a roughly 3- to 6-fold increase in octanol-water partition coefficient [1]. This enhanced lipophilicity improves solubility in organic solvents such as dichloromethane, ethyl acetate, and DMF, facilitating homogeneous reaction conditions during amide bond formation or esterification steps in PNA monomer assembly [2].

Physicochemical properties Lipophilicity Solid-phase synthesis

Cbz vs. Boc: Orthogonal Deprotection Selectivity for Multi-Step Syntheses

The Cbz protecting group on the target compound is removed by catalytic hydrogenolysis (H2, Pd/C or Pd/CaCO3) under neutral conditions, whereas the Boc group on the direct analog N4-Boc-cytosin-1-yl acetic acid (CAS 172405-16-2, MW 269.25) requires acidic conditions (TFA or HCl/dioxane) for cleavage [1]. This mechanistic difference enables orthogonal deprotection strategies: the Cbz group can be selectively removed in the presence of acid-labile tert-butyl esters or Boc-protected amines using 10% Pd/CaCO3 with H2, without affecting t-butyl-based protecting groups [2]. In the Boc/Cbz PNA synthesis strategy, the differential acid lability between the two protecting groups is exploited, with TFA used for Boc removal while Cbz remains intact; however, final Cbz deprotection requires harsh HF or TFMSA treatment, which can be circumvented by using the ethyl ester form for alternative cleavage strategies [3].

Protecting group orthogonality Hydrogenolysis Acid-labile deprotection

Synthetic Step Economy: Ethyl Ester Direct Use vs. t-Butyl Ester Hydrolysis Route

The established literature route to Cbz-protected cytosine PNA monomers employs alkylation of N4-Cbz-cytosine with t-butyl bromoacetate, followed by acid hydrolysis (TFA) of the t-butyl ester to yield the free acid (CAS 144564-95-4) [1]. This two-step sequence (alkylation + deprotection) is required to generate the carboxylic acid for subsequent coupling. In contrast, the ethyl ester of the target compound (CAS 2676896-46-9) can be prepared by direct alkylation with ethyl bromoacetate in a single step, retaining the ester for subsequent transesterification or direct aminolysis without an intervening deprotection step [2]. This represents a reduction from two synthetic operations to one for the installation of the acetate handle, translating to a typical overall yield improvement of approximately 15–25% when the hydrolysis step (reported yields: 70–85%) is eliminated [3]. The ethyl ester can also serve directly in aminolysis reactions with N-(2-aminoethyl)glycine derivatives, bypassing the need for coupling reagents altogether in certain PNA backbone constructions [4].

Synthetic step count PNA monomer Atom economy

Cbz vs. Bhoc: Nucleobase Protection Strategy Impact on PNA Oligomer Synthesis Compatibility

Two major PNA synthesis strategies are distinguished by their choice of nucleobase protecting group: the Boc/Cbz strategy and the Fmoc/Bhoc strategy . In the Fmoc/Bhoc approach, the cytosine monomer (Fmoc-PNA-C(Bhoc)-OH, CAS 186046-81-1, MW 701.7) employs a benzhydryloxycarbonyl (Bhoc) group for exocyclic amine protection, which is removed under the same acidic conditions as the Fmoc backbone deprotection (20% piperidine/DMF followed by TFA) . While this simplifies the final deprotection, the Bhoc group's acid lability limits its compatibility with acid-sensitive modifications. The Cbz-protected cytosine ethyl ester (target compound) is designed for the Boc/Cbz strategy, where the Cbz group is stable to the repeated TFA treatments used for Boc removal during chain elongation and is only cleaved at the final step using HF or TFMSA [1]. This differential stability allows for greater flexibility in incorporating acid-sensitive moieties during PNA synthesis. The Cbz-protected cytosine ethyl ester is also compatible with the submonomer approach to PNA synthesis, where the nucleobase acetic acid derivative is coupled directly to a resin-bound aminoethylglycine backbone without pre-formed monomers, a strategy not accessible with the fully protected Fmoc/Bhoc monomer [2].

PNA synthesis strategy Nucleobase protection Solid-phase peptide synthesis

N1-Regioselective Alkylation: Structural Confirmation vs. Potential O2-Alkylation Byproducts

The alkylation of ambident 2-oxopyrimidine nucleophiles can yield competing N1- and O2-alkylated products, with the product ratio being critically dependent on the choice of alkylating agent, solvent, and counterion [1]. The target compound, Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate, is the N1-alkylated regioisomer, which is the desired product for PNA monomer synthesis where the acetic acid linker must be attached at N1 to preserve Watson-Crick base-pairing [2]. Under standard alkylation conditions (K2CO3, DMF, ethyl bromoacetate), the N1-alkylated product is reported to predominate with selectivity typically greater than 10:1 over the O2-alkylated isomer, as confirmed by 1H NMR and 13C NMR [3]. In contrast, when using harder alkylating agents or different solvent systems (e.g., DMSO with methyl iodide), O2-alkylation can become competitive, with reported N1:O2 ratios as low as 3:1 for 4-substituted 2-pyrimidinones [4]. The availability of the target compound as a well-characterized, regioisomerically pure ethyl ester (CAS 2676896-46-9, purity 98%) eliminates the need for users to perform and validate this regioselective alkylation themselves, saving significant optimization effort and ensuring batch-to-batch consistency .

Regioselectivity N-alkylation Pyrimidinone chemistry

Validated Application Scenarios for Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate Based on Quantitative Evidence


Boc/Cbz-Strategy PNA Monomer Synthesis via Direct Aminolysis

The target compound serves as a direct precursor for the cytosine PNA monomer in the Boc/Cbz strategy. Its ethyl ester functionality allows direct aminolysis with N-(2-Boc-aminoethyl)glycine benzyl ester or similar backbone components without prior ester hydrolysis, leveraging the improved organic solubility (predicted ΔLog P ~0.5–0.8 vs. the free acid) to achieve homogeneous coupling in DMF or NMP . The Cbz protecting group remains intact throughout the multi-step Boc-deprotection cycles (TFA), providing true orthogonality that is unavailable with Boc-protected cytosine analogs, which would undergo premature deprotection under the same conditions .

Kilogram-Scale Intermediate for High-Throughput PNA Library Production

The single-step synthesis of the ethyl ester via direct alkylation (vs. the two-step t-butyl ester/hydrolysis route for the free acid) translates to an estimated 15–25% net yield advantage at scale, making the target compound the preferred intermediate for multi-gram to kilogram PNA monomer campaigns . Its lower molecular weight (331.32 vs. 701.7 for the fully protected Fmoc/Bhoc monomer) also means that 1 kg of the target compound yields approximately 2.1 times more molar equivalents of active monomer after backbone coupling, improving atom economy in large-scale production . The compound is commercially available at 98% purity with batch-specific analytical data (NMR, HPLC) from multiple suppliers, enabling reliable scale-up without the need for extensive in-house purification .

Submonomer PNA Assembly on Solid Support

The target compound is directly applicable in the submonomer approach to PNA synthesis, where the resin-bound N-(2-aminoethyl)glycine backbone is first acylated with the nucleobase acetic acid derivative (after saponification of the ethyl ester) and then the next backbone unit is coupled . Unlike the Fmoc/Bhoc fully protected monomer (CAS 186046-81-1), which cannot be used in submonomer synthesis due to the pre-attached backbone, the Cbz-protected cytosine ethyl ester offers the flexibility of both convergent and stepwise PNA assembly approaches, making it a more versatile building block for specialized PNA constructs including PNA-DNA chimeras and modified backbone analogs .

Cytosine Derivative Library Synthesis for Antiviral and Anticancer Screening

Beyond PNA applications, the target compound serves as a versatile cytosine scaffold for medicinal chemistry. The N4-Cbz-protected cytosine ethyl ester can undergo selective N4-deprotection via hydrogenolysis to yield the free amine, which can be subsequently acylated, sulfonylated, or alkylated to generate diverse cytosine analogs for biological screening . The ethyl ester handle can be selectively hydrolyzed (LiOH, THF/H2O) without affecting the Cbz group, or the Cbz group can be removed (H2/Pd-C) while retaining the ester, enabling fully orthogonal functional group manipulation . This contrasts with the Boc-protected analog (CAS 172405-16-2), where the Boc group's acid lability precludes selective ester hydrolysis under basic conditions without partial Boc cleavage .

Quote Request

Request a Quote for Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.